molecular formula C16H25ClN4O4S B2920724 1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea CAS No. 2097918-73-3

1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea

Cat. No. B2920724
CAS RN: 2097918-73-3
M. Wt: 404.91
InChI Key: KAXJRAKTVPUHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a key regulator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Scientific Research Applications

Chemical Properties and Synthesis

Studies on heterocyclic ureas highlight their conformational flexibility and ability to form hydrogen-bonded complexes, indicating potential applications in molecular design and self-assembly processes. For example, Corbin et al. (2001) demonstrated how certain heterocyclic ureas unfold and dimerize through hydrogen bonding, suggesting their utility in designing molecular structures with specific binding properties (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).

Anticancer Activity

The synthesis and evaluation of ureas and sulfamides incorporating 1-aminotetralins have been explored for their anticancer activity. Özgeriş et al. (2017) found that certain synthesized compounds showed a variable degree of cytotoxic activity against human glioblastoma and prostate cancer cell lines, indicating the potential of urea derivatives in cancer treatment research (Özgeriş, Akbaba, Özdemir, Türkez, & Göksu, 2017).

Antimicrobial Evaluation

Novel imidazole ureas and carboxamides have been synthesized and evaluated for their antimicrobial properties. Rani et al. (2014) provided insights into the synthesis and potential of such compounds in combating microbial infections, suggesting their applicability in developing new antimicrobial agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

Neurological Research

The allosteric antagonist properties of certain urea derivatives have been studied for their effects on cannabinoid CB1 receptor modulation. Wang et al. (2011) explored the actions of PSNCBAM-1, a cannabinoid CB1 receptor allosteric antagonist, demonstrating its potential in neurological research and therapy (Wang, Horswill, Whalley, & Stephens, 2011).

Corrosion Inhibition

Urea derivatives have also been investigated for their role in corrosion inhibition. Bahrami and Hosseini (2012) studied the effect of specific urea compounds in preventing mild steel corrosion in hydrochloric acid solutions, highlighting their application in material science and engineering (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O4S/c1-20(2)26(23,24)21-8-6-12(7-9-21)11-18-16(22)19-14-10-13(17)4-5-15(14)25-3/h4-5,10,12H,6-9,11H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXJRAKTVPUHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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